molecular formula C10H14N2O2 B1369221 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine CAS No. 914348-07-5

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

Cat. No. B1369221
CAS RN: 914348-07-5
M. Wt: 194.23 g/mol
InChI Key: BAXOPTJKEYXLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is C10H14N2O2 . The InChI code is InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 . The Canonical SMILES is COC(C1=NC(=NC=C1)C2CC2)OC .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is 194.23 g/mol . It has a XLogP3-AA value of 0.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 44.2 Ų , which can influence its permeability across biological membranes.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with reduced toxicity.

Anticancer Research

The structural framework of pyrimidine allows for the synthesis of novel analogs that can be used in anticancer research. Pyrimidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . They can induce apoptosis and cause cell cycle arrest, making them valuable for designing new anticancer drugs.

Material Science

In material science, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine can be used as a precursor or building block for the synthesis of more complex molecules. Its properties allow for the creation of new materials with potential applications in various fields, including electronics and nanotechnology .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it can serve as an intermediate in the preparation of more complex chemical entities. Its reactivity can be utilized to create a wide range of substances with diverse pharmacological activities .

Chromatography

In analytical chemistry, particularly chromatography, pyrimidine derivatives can be used as standards or reagents. Their stability and distinct chemical properties make them suitable for use in analytical methods to identify or quantify other substances .

Molecular Docking Studies

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine can be used in molecular docking studies to understand the interaction between drugs and their targets. This is crucial in drug design, where the binding affinities and interactions of drug candidates are analyzed .

Safety and Hazards

The safety information available indicates that “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOPTJKEYXLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590275
Record name 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

CAS RN

914348-07-5
Record name 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.